1-(5-amino-2,3-dihydro-1H-indol-1-yl)ethan-1-one hydrochloride
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Overview
Description
1-(5-amino-2,3-dihydro-1H-indol-1-yl)ethan-1-one hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indoles are heterocyclic compounds with a structure that includes a benzene ring fused to a pyrrole ring. This compound is characterized by the presence of an amino group at the 5-position of the indole ring and an ethanone moiety at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-amino-2,3-dihydro-1H-indol-1-yl)ethan-1-one hydrochloride can be synthesized through various synthetic routes. One common method involves the reaction of 2,3-dihydro-1H-indole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(5-amino-2,3-dihydro-1H-indol-1-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The compound can be reduced to form an amine.
Substitution: The ethanone group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of 1-(5-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one.
Reduction: Formation of 1-(5-amino-2,3-dihydro-1H-indol-1-yl)ethanol.
Substitution: Formation of various substituted ethanone derivatives.
Scientific Research Applications
1-(5-amino-2,3-dihydro-1H-indol-1-yl)ethan-1-one hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including the development of drugs for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(5-amino-2,3-dihydro-1H-indol-1-yl)ethan-1-one hydrochloride exerts its effects depends on its specific application. For example, in the context of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system being studied.
Comparison with Similar Compounds
Indomethacin
Tryptophan
Serotonin
Melatonin
Properties
IUPAC Name |
1-(5-amino-2,3-dihydroindol-1-yl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c1-7(13)12-5-4-8-6-9(11)2-3-10(8)12;/h2-3,6H,4-5,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCXGUDRZSRQIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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